Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate

Overview

Description

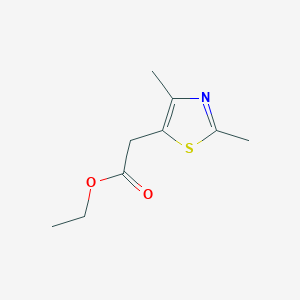

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is an organic compound with the molecular formula C9H13NO2S. It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate typically involves the reaction of 2,4-dimethylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate has been evaluated for its effectiveness against various pathogens. Studies indicate that compounds with thiazole rings can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

Anticancer Research

Recent studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), suggesting potential applications in cancer therapy .

Cytochrome P450 Inhibition

One of the notable pharmacological properties of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of co-administered drugs, which is crucial in pharmacokinetics and drug development.

Pesticide Development

The compound's biological activity extends to agriculture, where it may serve as a precursor in the synthesis of novel pesticides. Thiazole derivatives have been linked to herbicidal properties, and this compound could be utilized in developing effective agricultural chemicals that target specific pests while minimizing environmental impact .

Synthetic Intermediate

This compound is employed as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in synthesizing other complex molecules. For example, it can be transformed into more potent derivatives through modifications that enhance its biological activity or alter its pharmacokinetic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethylthiazole: Shares the thiazole ring structure but lacks the ethyl acetate group.

Ethyl 2-aminothiazole-4-acetate: Similar in structure but contains an amino group instead of the dimethyl groups.

5-Acetyl-2,4-dimethylthiazole: Contains an acetyl group instead of the ethyl acetate group .

Uniqueness

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable compound in synthetic chemistry and biological research .

Biological Activity

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its significant pharmacological properties. The synthesis typically involves the reaction of ethyl acetate with thioacetamide and subsequent transformations to yield the final product. The following reaction scheme illustrates the synthesis process:

- Starting Material : Ethyl levulinate reacts with bromine in diethyl ether.

- Formation of α-bromoketones : The product undergoes further reactions with thioacetamide in ethanol.

- Final Product : Purification yields this compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety can modulate enzyme activities and influence metabolic pathways, which may lead to various physiological effects such as:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Effects : Demonstrates cytotoxicity against several cancer cell lines.

Antimicrobial Properties

Research indicates that this compound shows activity against a range of microorganisms. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| C. albicans | 3.92–4.01 mM |

| A. niger | 4.01–4.23 mM |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human leukemia cell lines (e.g., U937 cells). Studies have shown that it can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| U937 | 12.5 | Induces apoptosis |

| P388 Murine Leukemia | 15.0 | Cytotoxic effects |

Case Studies

- Cytotoxicity in Human Cell Lines : A study assessed the cytotoxic effects of this compound on various human cancer cell lines. Results indicated significant cell death at concentrations above 10 µM, suggesting potential for therapeutic use in oncology.

- Antibacterial Efficacy : In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a strong inhibitory effect at low concentrations, highlighting its potential as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological efficacy of compounds containing thiazole rings often correlates with their structural features. Modifications to the thiazole ring or substituent groups can significantly alter their biological activity:

- Electron-Withdrawing Groups : Enhance antimicrobial potency.

- Hydrophobic Substituents : Improve interactions with lipid membranes in bacterial cells.

Properties

IUPAC Name |

ethyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-6(2)10-7(3)13-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGPOIGYHQDCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355915 | |

| Record name | ethyl 2-(2,4-dimethylthiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405921-41-7 | |

| Record name | ethyl 2-(2,4-dimethylthiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.